molecular formula C17H27N5O4S B11053662 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate

Cat. No.: B11053662
M. Wt: 397.5 g/mol
InChI Key: TZNBFMHXJYFHTM-UHFFFAOYSA-N
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Description

2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate: is a chemical compound with a complex structure. Let’s break it down:

    Core Structure: The compound consists of a central 1,3,5-triazine ring, which is substituted by two morpholine rings and an ethylsulfanyl group. Additionally, there’s a 2-methylpropanoate (isobutyrate) moiety attached.

Preparation Methods

Synthetic Routes::

    Triazine Synthesis: The 1,3,5-triazine core can be synthesized via various methods, including cyclization of appropriate precursors or condensation reactions.

    Morpholine Substitution: The morpholine rings are introduced by reacting the triazine with morpholine under suitable conditions.

    Ethylsulfanyl Group Addition: The ethylsulfanyl group is typically added using thiol chemistry.

    Isobutyrate Esterification: Finally, the 2-methylpropanoate group is attached through esterification.

Industrial Production:: Industrial-scale production methods may involve multi-step processes, optimization, and purification to achieve high yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen atoms.

    Ester Hydrolysis: The isobutyrate ester can be hydrolyzed under acidic or basic conditions.

Common Reagents::

    Morpholine: Used for introducing morpholine rings.

    Thiols: Employed for adding the ethylsulfanyl group.

    Acids/Bases: Required for ester hydrolysis.

Major Products::

    Sulfanyl-substituted Triazine Derivatives: Various products arise from different substitution patterns on the triazine ring.

Scientific Research Applications

    Medicinal Chemistry: Investigating potential antitumor, antimicrobial, and antiviral properties.

    Biological Studies: Understanding interactions with DNA and cellular targets.

    Industry: Developing cytostatic agents and other pharmaceutical compounds.

Mechanism of Action

    DNA Interaction: The compound may bind to DNA, inhibiting replication.

    Tyrosine Kinase Inhibition: It could affect cell-surface receptors via tyrosine kinase inhibition.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related 1,3,5-triazine derivatives.

    Similar Compounds: Explore other compounds with similar structures and biological activities.

Properties

Molecular Formula

C17H27N5O4S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethyl 2-methylpropanoate

InChI

InChI=1S/C17H27N5O4S/c1-13(2)14(23)26-11-12-27-17-19-15(21-3-7-24-8-4-21)18-16(20-17)22-5-9-25-10-6-22/h13H,3-12H2,1-2H3

InChI Key

TZNBFMHXJYFHTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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